molecular formula C23H26FN5O B2505096 N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021105-67-8

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2505096
CAS No.: 1021105-67-8
M. Wt: 407.493
InChI Key: KKFIRJKWEGBJRV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a synthetic compound featuring a piperazine core substituted with a 1-(2-fluorophenyl)-1H-imidazol-2-yl group and an acetamide side chain terminating in a 4-ethylphenyl moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O/c1-2-18-7-9-19(10-8-18)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24/h3-12H,2,13-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFIRJKWEGBJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an ethylphenyl group, a fluorophenyl moiety, and a piperazine ring, suggests a promising profile for medicinal chemistry applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C23H26FN5O
  • Molecular Weight : 407.493 g/mol

Structural Characteristics

The compound consists of:

  • An ethylphenyl group that enhances lipophilicity.
  • A fluorophenyl group which may contribute to increased stability.
  • A piperazine ring that is often associated with various biological activities.

Structural Comparison Table

Compound NameStructure Highlights
N-(4-ethylphenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamideContains a chlorophenyl group instead of fluorophenyl.
N-(4-ethylphenyl)-2-(4-(4-bromophenyl)piperazin-1-yl)acetamideFeatures a bromophenyl group, affecting its reactivity.
N-(4-ethylphenyl)-2-(4-(4-methylphenyl)piperazin-1-yl)acetamideIncorporates a methyl group, potentially altering biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on MCF cell lines showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25.72 ± 3.95 μM .
  • Animal Studies : In vivo experiments demonstrated tumor growth suppression in mice models treated with this compound, suggesting its potential as an effective anticancer agent .

The mechanism through which this compound exerts its effects may involve:

  • Targeting Apoptotic Pathways : The compound appears to activate apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : It may inhibit certain enzymes involved in tumor progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : It was tested against various bacterial strains using the agar disc-diffusion method, showing notable activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in MCF cell lines (IC50 = 25.72 ± 3.95 μM). Tumor growth suppression in mice models.
AntimicrobialEffective against S. aureus and E. coli; specific MIC values need further exploration.

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, administration of this compound resulted in significant tumor size reduction compared to untreated controls. This finding underscores the compound's potential as a therapeutic agent in oncology.

Case Study 2: Mechanistic Insights

Research conducted by Ribeiro Morais et al. highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound N-(4-ethylphenyl), 2-fluorophenyl-imidazole-piperazine C23H25FN5O Lipophilic 4-ethylphenyl enhances membrane permeability; 2-fluorophenyl may confer metabolic stability.
N-(2-fluorophenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide (CAS 1021036-84-9) N-(2-fluorophenyl), p-tolyl-imidazole-piperazine C22H24FN5O Methyl (p-tolyl) substituent reduces steric hindrance compared to ethylphenyl; potential for improved solubility.
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide (CAS 1021132-39-7) N-phenyl, 2-fluorophenyl-imidazole-piperazine C21H20FN5O Absence of ethyl group reduces lipophilicity; phenyl may limit CNS penetration.
N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide N-(4-fluorophenyl), unsubstituted piperazine C12H14FN3O Simplified structure lacks imidazole; likely lower receptor affinity but higher synthetic accessibility.
N-(4-(trifluoromethyl)pyridin-2-yl)-2-(4-(1H-tetrazol-1-yl)piperidin-1-yl)acetamide Trifluoromethylpyridinyl, tetrazole-piperidine C14H14F3N7O Tetrazole replaces imidazole, enhancing hydrogen-bonding capacity; trifluoromethyl improves metabolic resistance.

Fluorophenyl and Imidazole Interactions

  • The 2-fluorophenyl-imidazole motif (shared with the target compound and ) is critical for π-π stacking interactions with aromatic residues in enzyme active sites. Fluorine’s electronegativity may enhance binding specificity, as seen in kinase inhibitors .

Piperazine Flexibility

  • Piperazine’s conformational flexibility allows adaptation to diverse binding pockets. Ethylphenyl substitution in the target compound may stabilize hydrophobic interactions, whereas methyl (p-tolyl in ) or phenyl groups () alter steric and electronic properties .

Acetamide Side Chain

  • The acetamide linker in all compounds facilitates solubility and bioavailability. Ethylphenyl’s bulkiness (target compound) versus phenyl () or trifluoromethylpyridinyl () influences logP values and ADMET profiles .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the ethylphenylacetamide moiety with the piperazine-imidazole fragment using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Piperazine functionalization : Introducing the 2-fluorophenylimidazolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the target compound, with yields ranging from 40–70% depending on solvent polarity and temperature control .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of key groups (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, imidazole protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 341.4 (C20_{20}H24_{24}FN3_3O) .
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm1^{-1}) and aromatic C-F vibrations (~1220 cm1^{-1}) .

Q. Which biological targets are hypothesized for this compound, and how are binding assays designed?

  • Targets : Dopamine D2_2/D3_3 receptors and serotonin 5-HT1A_{1A} receptors due to structural similarity to arylpiperazine pharmacophores .
  • Assay Design :
    • Radioligand binding : Competitive displacement assays using 3H^3H-spiperone for D2_2 receptors (IC50_{50} values reported in nM ranges) .
    • Functional assays : cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor binding affinity?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with D2_2 receptor active sites, focusing on hydrogen bonding with Asp114 and hydrophobic packing with Phe389 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify conformational flexibility in the piperazine ring .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorophenyl position) with logP and IC50_{50} values to guide structural modifications .

Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?

  • By-Product Analysis : LC-MS/MS identifies common impurities (e.g., unreacted piperazine intermediates or oxidized imidazole derivatives) .
  • Condition Screening : Design a factorial experiment varying solvents (DMF vs. THF), bases (K2_2CO3_3 vs. Et3_3N), and temperatures (25°C vs. 60°C) to optimize reproducibility .

Q. How can reaction engineering improve scalability while maintaining purity?

  • Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., imidazole ring decomposition) by precise control of residence time and mixing .
  • In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling automated adjustment of reagent stoichiometry .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques in resolving stereochemical ambiguities?

  • Chiral HPLC : Required to separate enantiomers if the piperazine adopts a non-planar conformation. Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/IPA mobile phases .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration but requires high-purity crystals, often challenging for hygroscopic intermediates .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

  • Stability Studies :
    • pH-Dependent Degradation : Monitor hydrolysis of the acetamide group in PBS (pH 7.4 vs. 5.0) using LC-MS. Half-life decreases by 30% at acidic pH .
    • Solvent Effects : DMSO stock solutions (≥99.9% purity) prevent precipitation in aqueous buffers during cell-based assays .

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